[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
Description
[1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol is a triazole-based heterocyclic compound featuring a 3,5-dimethylphenyl substituent at the 1-position of the triazole ring and hydroxymethyl (-CH₂OH) groups at the 4- and 5-positions. This structural configuration confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and solubility in polar solvents compared to ester or ketone analogs.
Properties
IUPAC Name |
[1-(3,5-dimethylphenyl)-5-(hydroxymethyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-3-9(2)5-10(4-8)15-12(7-17)11(6-16)13-14-15/h3-5,16-17H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHABHCENHSTGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)CO)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol typically involves the reaction of 3,5-dimethylphenyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction forms the triazole ring, which is a key structural component of the compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
(a) Dimethyl 1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Structure : Replaces hydroxymethyl groups with methyl ester (-COOCH₃) groups.
- Properties: Higher lipophilicity (logP ~2.5) due to ester groups, reducing water solubility compared to the dimethanol derivative. Molecular weight: 321.29 g/mol .
- Synthesis : Typically synthesized via CuAAC, followed by esterification.
- Applications : Primarily used as intermediates for further functionalization (e.g., hydrolysis to dicarboxylic acids).
(b) (N-Benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol Derivatives
- Structure : Benzyl group at the 1-position instead of 3,5-dimethylphenyl.
- Biological Activity : Exhibits potent xanthine oxidase (XO) inhibition (IC₅₀: 0.71–2.25 μM), attributed to hydrogen bonding between hydroxyl groups and the enzyme’s active site .
Heterocyclic Variants: Imidazole-Based Compounds
(a) 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
(b) 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole
- Synthesis : Prepared via condensation of butane-2,3-dione, 3,5-xylidine, and 4-fluorobenzaldehyde under reflux .
- Key Difference : Imidazole derivatives generally exhibit lower thermal stability than triazoles due to reduced aromaticity, limiting their utility in high-temperature applications.
Functional Group Modifications: Ketone vs. Alcohol
1-[1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
- Structure : Ketone (-COCH₃) at the 4-position and dichlorophenyl substituent.
- Properties: Increased electrophilicity at the carbonyl group enhances reactivity in nucleophilic addition reactions compared to the dimethanol derivative .
Comparative Data Table
*Calculated based on structural data.
Research Findings and Implications
- Biological Activity: Triazole dimethanol derivatives show promise as xanthine oxidase inhibitors, with activity dependent on substituent electronics and hydrogen-bonding capacity . The target compound’s 3,5-dimethylphenyl group may enhance metabolic stability compared to halogenated analogs .
- Synthetic Accessibility : Dimethyl ester analogs are more readily synthesized and purified, making them preferred intermediates for large-scale production .
- Thermal Stability : Triazoles generally outperform imidazoles in high-temperature applications due to greater aromatic stabilization .
Biological Activity
The compound [1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol is a member of the triazole family, known for its diverse biological activities. Triazoles have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents. This article aims to explore the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis of Triazole Compounds
Triazoles are synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other multi-component reactions. Recent advancements in synthetic methodologies have improved yields and selectivity for triazole derivatives. For instance, a study by Virant et al. (2019) demonstrated an effective synthesis route that yielded 83% for 1,3,4-trisubstituted-1,2,3-triazoles using alkyne and azide components .
Biological Activity Overview
Triazole compounds exhibit a wide range of biological activities including:
- Anticancer Activity : Triazoles have been shown to inhibit tumor growth and proliferation. For example, compounds with triazole moieties have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 and HepG2 .
- Antimicrobial Properties : Many triazoles possess antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have indicated that certain triazole derivatives can effectively inhibit pathogens like Escherichia coli and Staphylococcus aureus .
- Neuroprotective Effects : Some triazole derivatives have been linked to anti-cholinesterase activity, which is beneficial in treating neurodegenerative diseases by enhancing acetylcholine levels in the brain .
The biological mechanisms underlying the activity of triazole compounds often involve:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in cellular processes. For instance, they can inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells .
- Interaction with Biological Targets : The nitrogen atoms in the triazole ring facilitate interactions with various biological targets, enhancing their pharmacological profiles. This includes binding to receptors or enzymes critical for disease progression .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives:
- Anticancer Study : A study reported that a specific triazole derivative exhibited IC50 values of 1.1 μM against MCF-7 cells and 2.6 μM against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Research demonstrated that certain synthesized triazoles showed significant inhibition against E. coli and S. aureus, indicating their potential as antimicrobial agents .
Data Table
The following table summarizes key findings related to the biological activities of various triazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
